

Thermochemical Properties of 1-Chloro-2-ethylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-2-ethylbenzene

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This technical guide provides a comprehensive overview of the available thermochemical data for **1-chloro-2-ethylbenzene**. The information is compiled from established databases and scientific literature to support research, development, and safety assessments involving this compound. This document presents quantitative data in structured tables, outlines general experimental methodologies for thermochemical measurements, and includes visualizations of relevant chemical pathways.

Core Thermochemical Data

The following tables summarize the key thermochemical and physical properties of **1-chloro-2-ethylbenzene**. The data is primarily sourced from the NIST Chemistry WebBook and other chemical databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 1: Molar Thermochemical Properties of **1-Chloro-2-ethylbenzene**

Property	Value	Units	Phase	Reference
Enthalpy of Formation (ΔfH°)	-54. ± 1.	kJ/mol	Liquid	[1]
Enthalpy of Combustion (ΔcH°)	-4435. ± 1.3	kJ/mol	Liquid	[1]
Enthalpy of Vaporization ($\Delta vapH$)	46.1	kJ/mol	at 368 K	[7]
Enthalpy of Vaporization ($\Delta vapH$)	47.2	kJ/mol	at 305 K	[7]

Note: Critically evaluated data for heat capacity at constant pressure for the ideal gas phase and heat capacity at saturation pressure for the liquid phase are available through the NIST/TRC Web Thermo Tables, though specific values require subscription access.[\[8\]](#)

Table 2: Physical Properties of **1-Chloro-2-ethylbenzene**

Property	Value	Units	Reference
Molecular Formula	C ₈ H ₉ Cl	-	[1] [2] [3]
Molecular Weight	140.610	g/mol	[1] [2] [3]
Boiling Point	178.4 (at 760 mmHg)	°C	[4] [5]
Melting Point	-82.7	°C	[4] [5]
Density	1.047	g/cm ³	[4]
Flash Point	60	°C	[4] [6]

Experimental Protocols for Thermochemical Data Determination

While specific experimental protocols for **1-chloro-2-ethylbenzene** are not readily available in the public domain, this section outlines the general methodologies used to determine the thermochemical properties listed above. These descriptions are based on standard laboratory practices for similar organic compounds.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion of liquid **1-chloro-2-ethylbenzene** is determined experimentally using a bomb calorimeter.

General Procedure:

- **Sample Preparation:** A precisely weighed sample of high-purity **1-chloro-2-ethylbenzene** (typically in a gelatin capsule or other suitable container) is placed in the sample holder of a bomb calorimeter. A known length of ignition wire is connected to the electrodes, with the wire in contact with the sample.
- **Bomb Assembly:** The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm). A small, known amount of distilled water is added to the bottom of the bomb to ensure that the water formed during combustion is in the liquid state and to absorb the acidic gases produced from the chlorine.
- **Calorimeter Setup:** The sealed bomb is placed in a calorimeter bucket containing a precisely measured quantity of water. The calorimeter is sealed, and the initial temperature of the water is recorded with high precision.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is monitored and recorded at regular intervals until a constant temperature is reached after the combustion is complete.
- **Analysis:** The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of **1-chloro-2-ethylbenzene** is calculated from the temperature rise of the water and the heat capacity of the calorimeter. Corrections are made for the heat

of ignition and the formation of nitric acid and other side products. The standard enthalpy of combustion is then calculated from the heat released and the mass of the sample.

Determination of Enthalpy of Vaporization

The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.

General Procedure:

- Vapor Pressure Measurement: The vapor pressure of liquid **1-chloro-2-ethylbenzene** is measured at various temperatures using a static or dynamic method.
- Data Analysis: A plot of the natural logarithm of the vapor pressure ($\ln P$) versus the inverse of the absolute temperature ($1/T$) is generated. The slope of this line is equal to $-\Delta_{\text{vap}}H/R$, where R is the ideal gas constant. From the slope, the enthalpy of vaporization can be calculated.

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a common technique for measuring the heat capacity of liquids.^[9]

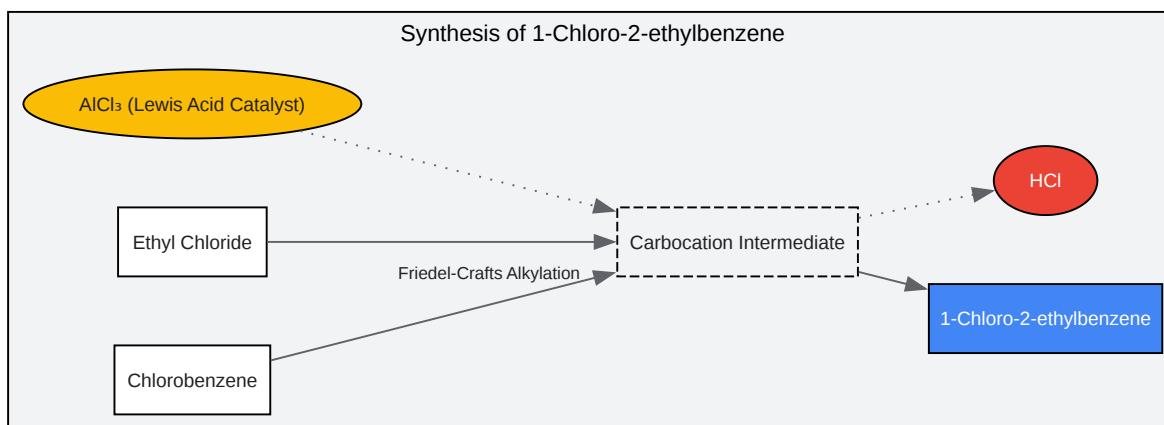
General Procedure:

- Sample and Reference Preparation: A small, accurately weighed sample of **1-chloro-2-ethylbenzene** is hermetically sealed in a DSC pan. An empty, sealed pan is used as a reference.^[10]
- Instrument Setup: The sample and reference pans are placed in the DSC cell, which is then purged with an inert gas.
- Temperature Program: The DSC is programmed to heat the sample and reference at a constant rate over the desired temperature range.

- Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated.
- Calibration and Calculation: The heat flow signal is calibrated using a standard material with a known heat capacity, such as sapphire. The heat capacity of the **1-chloro-2-ethylbenzene** sample is then calculated from the difference in heat flow between the sample and the empty pan, and the known heat capacity of the standard.[9][10]

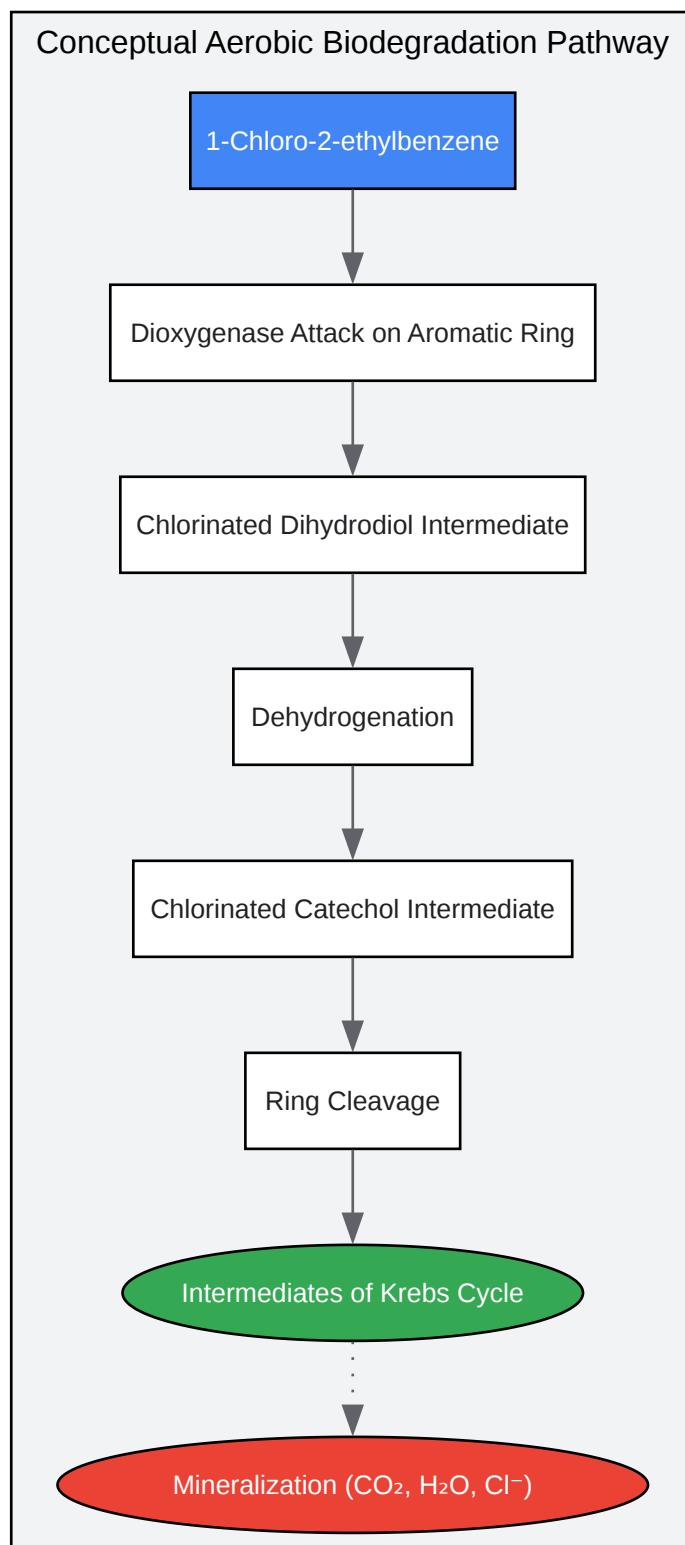
Visualizations of Relevant Pathways

The following diagrams, generated using the DOT language, illustrate a key synthetic pathway and a conceptual degradation pathway for **1-chloro-2-ethylbenzene**.



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Caption: Friedel-Crafts alkylation for the synthesis of **1-chloro-2-ethylbenzene**.

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Caption: Generalized aerobic biodegradation pathway for chlorinated aromatic hydrocarbons.

[\[11\]](#)[\[12\]](#)[\[13\]](#)

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